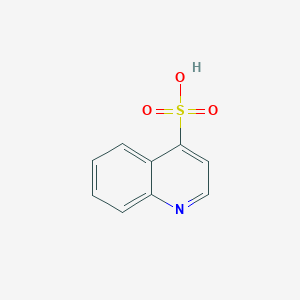

Quinoline-4-sulfonic Acid

Vue d'ensemble

Description

Quinoline-4-sulfonic acid (CAS Number: 6046-42-0) is a chemical compound belonging to the class of quinoline derivatives. It consists of a quinoline core with a sulfonic acid group attached at the 4-position. The molecular formula is C9H7NO3S, and its molecular weight is approximately 209.23 g/mol .

Synthesis Analysis

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes. Various methods have been employed for their preparation, including catalytic systems, one-pot reactions, solvent-free conditions, and the use of ionic liquids. These synthetic approaches have led to the development of numerous bioactive quinolines .Molecular Structure Analysis

This compound contains a quinoline core fused with a sulfonic acid group at the 4-position. The molecule has 22 bonds, including aromatic bonds, double bonds, and a sulfonic acid group. The structure allows for various transformations and reactivity .Chemical Reactions Analysis

This compound can participate in various chemical reactions, including alkylation, thiolation, ring contraction, and annulation with additional cycles. Specific reaction mechanisms and conditions depend on the specific synthetic approach used .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Catalyst in Synthesis Processes

Quinoline-4-sulfonic Acid and its derivatives have been extensively utilized as catalysts in the synthesis of quinolines and other heterocyclic compounds. For example, sulfonated cellulose and starch have been prepared and applied for the Friedländer synthesis of quinolines, demonstrating high yields under solvent-free conditions at relatively low temperatures (Shaabani, Rahmati, & Badri, 2008). Similarly, nanocrystalline titania-based sulfonic acid has been reported as a highly efficient and recyclable solid acid catalyst for the preparation of quinoxaline derivatives, showcasing the method's advantages in terms of yields, reaction time, and temperature (Atghia & Beigbaghlou, 2013).

Advancements in Organic Synthesis

The advancements in organic synthesis through the application of this compound derivatives are evident in the efficient and concise one-pot protocols developed for synthesizing sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation. This method leverages commercially available aryl sulfonyl chlorides, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013).

Role in Drug Synthesis and Biological Screening

This compound derivatives play a significant role in drug synthesis and biological screening. The synthesis of bioactive quinoxaline-containing sulfonamides, for instance, has been highlighted for their broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance their therapeutic potential (Irfan et al., 2021).

Environmental and Catalytic Efficiency

The environmental benefits and catalytic efficiency of this compound derivatives are underscored by their application in green chemistry. For example, silica bonded S-sulfonic acid has been utilized as a recyclable catalyst for the room temperature synthesis of quinoxaline derivatives, emphasizing the catalyst's reusability and the eco-friendly nature of the reaction conditions (Niknam, Saberi, & Mohagheghnejad, 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline-4-sulfonic Acid, like other quinoline derivatives, has a broad spectrum of bio-responses . . Quinoline derivatives are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .

Mode of Action

Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Result of Action

Quinoline derivatives have been shown to have a wide range of pharmaceutical activities, such as anti-viral, anti-cancer, and anti-hiv .

Action Environment

It’s known that the synthesis of quinoline derivatives can be influenced by various reaction methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) .

Analyse Biochimique

Biochemical Properties

Quinoline-4-sulfonic Acid, like other quinolines, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It is known to interact with various enzymes, proteins, and other biomolecules, although specific interactions with this compound have not been extensively studied .

Cellular Effects

Quinoline derivatives have demonstrated a broad spectrum of bioactivities, influencing various types of cells and cellular processes this compound, as part of this family, may similarly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound may share similar mechanisms, but specific studies are needed to confirm this.

Dosage Effects in Animal Models

Quinoline derivatives are known to cause different stimuli in the nervous system of animals

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors , and this compound may be involved in similar interactions

Propriétés

IUPAC Name |

quinoline-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYDUDEJGXDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403539 | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-42-0 | |

| Record name | 4-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

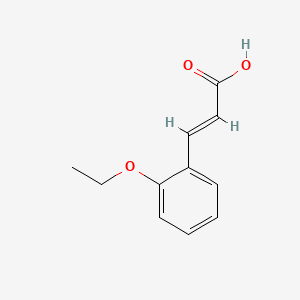

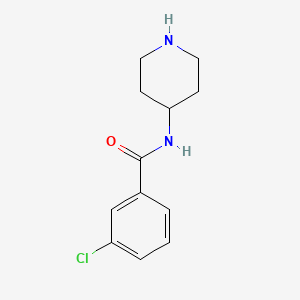

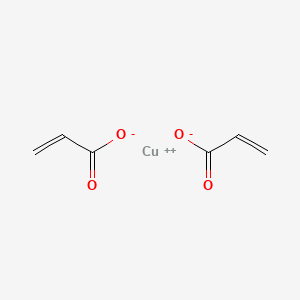

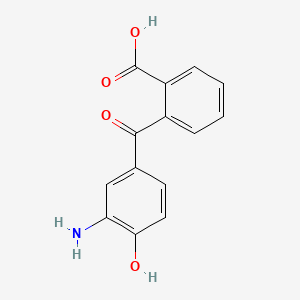

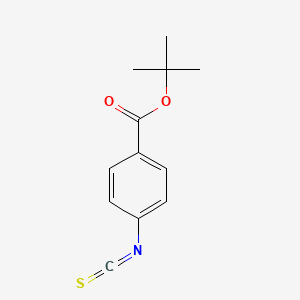

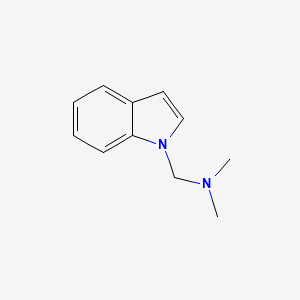

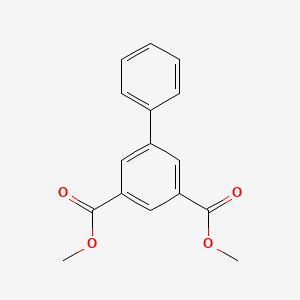

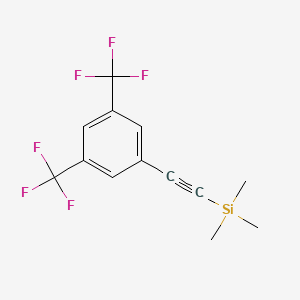

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)

![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)